molecular formula C15H25NO3 B5051919 ethyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate

ethyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate

Cat. No.: B5051919
M. Wt: 267.36 g/mol
InChI Key: WRKMUZZPASGQNZ-MXOVAJDFSA-N
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Description

Ethyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes both acetyl and dipropylamino groups

Preparation Methods

The synthesis of ethyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of an acetyl-substituted diene with a dipropylamine derivative. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetyl and dipropylamino groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and dipropylamino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.

Comparison with Similar Compounds

Ethyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate can be compared with similar compounds such as:

    Ethyl (2E,4E)-5-(phenylsulfonyl)penta-2,4-dienoate: Differing in the substituent groups, this compound has a phenylsulfonyl group instead of an acetyl and dipropylamino group.

    Ethyl (2E,4E)-2-cyano-5-(dimethylamino)penta-2,4-dienoate: This compound has a cyano group and a dimethylamino group, offering different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-5-10-16(11-6-2)12-8-9-14(13(4)17)15(18)19-7-3/h8-9,12H,5-7,10-11H2,1-4H3/b12-8+,14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKMUZZPASGQNZ-MXOVAJDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C=CC=C(C(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)/C=C/C=C(\C(=O)C)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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